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Introduction
Fluo-3 is a fluorescent indicator widely used for the quantitative measurement of intracellular

calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways.[1]

[2] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and upon entering the cell, it

is cleaved by intracellular esterases into the Ca²⁺-sensitive form, Fluo-3, which is then trapped

within the cytosol.[1][3] Fluo-3 exhibits a substantial increase in fluorescence intensity upon

binding to Ca²⁺, with an emission maximum around 525 nm, making it compatible with

standard fluorescein isothiocyanate (FITC) filter sets.[1] This application note provides a

comprehensive guide to the composition of Fluo-3 imaging buffers and detailed protocols for its

use in cellular calcium imaging experiments, intended for researchers, scientists, and

professionals in drug development.

Fluo-3 AM Stock and Working Solution Preparation
Proper preparation of Fluo-3 AM solutions is critical for successful cell loading and accurate

calcium measurements. The following tables summarize the key components and their

concentrations for preparing stock and working solutions.

Table 1: Fluo-3 AM Stock Solution
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Component Concentration Solvent Storage Conditions

Fluo-3 AM 1-10 mM Anhydrous DMSO

-20°C or -80°C,

protected from light.

Aliquot to avoid

repeated freeze-thaw

cycles.

Table 2: Fluo-3 Imaging Working Solution
Component Final Concentration Purpose

Fluo-3 AM 1-10 µM Calcium Indicator

Physiological Buffer (e.g.,

HBSS, KRH)
1X

Maintains cellular health and

ionic balance

Pluronic® F-127 0.02 - 0.04%

A non-ionic detergent that aids

in the dispersion of the water-

insoluble Fluo-3 AM in the

aqueous buffer.

Probenecid 1 - 2.5 mM (Optional)

An organic anion transporter

inhibitor that reduces the

leakage of de-esterified Fluo-3

from the cells.

Physiological Imaging Buffers
The choice of physiological buffer is crucial for maintaining cell viability and function during the

imaging experiment. Two commonly used buffers are Hanks' Balanced Salt Solution (HBSS)

and Krebs-Ringer-HEPES-Glucose (KRH-glc) buffer.

Table 3: Composition of Hanks' Balanced Salt Solution
(HBSS)
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Component Concentration (mM)

NaCl 137

KCl 5.4

MgSO₄·7H₂O 0.8

Na₂HPO₄·7H₂O 0.34

KH₂PO₄ 0.44

CaCl₂ 1.26

MgCl₂·6H₂O 0.5

NaHCO₃ 4.2

D-Glucose 5.6

HEPES 10

Adjust pH to 7.2 - 7.4.

Table 4: Composition of Krebs-Ringer-HEPES-Glucose
(KRH-glc) Buffer

Component Concentration (mM)

NaCl 136

KCl 4.7

MgSO₄ 1.25

CaCl₂ 1.25

HEPES 10

D-Glucose 25

Adjust pH to 7.4. Can be supplemented with 0.5% Bovine Serum Albumin (BSA).
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Experimental Protocols
The following are detailed protocols for loading adherent and suspension cells with Fluo-3 AM.

Protocol 1: Loading Adherent Cells with Fluo-3 AM
Cell Preparation: Plate adherent cells on sterile coverslips or in a black-walled, clear-bottom

microplate and culture overnight to allow for attachment.

Prepare Loading Buffer: On the day of the experiment, prepare the Fluo-3 AM working

solution in your chosen physiological buffer (e.g., HBSS) containing Pluronic® F-127 and

optionally, probenecid.

Cell Washing: Aspirate the culture medium from the cells and wash them once with the

physiological buffer.

Dye Loading: Add the Fluo-3 AM loading buffer to the cells, ensuring the entire cell

monolayer is covered.

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark.

Incubation at room temperature may reduce dye compartmentalization into organelles.

Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh,

pre-warmed physiological buffer (containing probenecid if used during loading) to remove

extracellular dye.

De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to

allow for the complete de-esterification of Fluo-3 AM by intracellular esterases.

Imaging: The cells are now ready for imaging. Acquire baseline fluorescence before

stimulating the cells and record the changes in fluorescence intensity over time.

Protocol 2: Loading Suspension Cells with Fluo-3 AM
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in the

chosen physiological buffer. Adjust the cell density to approximately 1 x 10⁶ cells/mL.
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Prepare Loading Buffer: Prepare the Fluo-3 AM working solution in the physiological buffer

as described above.

Dye Loading: Add the Fluo-3 AM loading buffer to the cell suspension.

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark,

with occasional gentle mixing.

Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant

containing the loading buffer and resuspend the cells in fresh, pre-warmed physiological

buffer. Repeat the wash step twice.

De-esterification: Resuspend the final cell pellet in fresh buffer and incubate for 15-30

minutes to allow for complete de-esterification.

Imaging: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualization of Workflow and Signaling
Experimental Workflow for Fluo-3 Imaging
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Fluo-3 Imaging Experimental Workflow
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Caption: A flowchart illustrating the key steps in a typical Fluo-3 calcium imaging experiment.
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General Intracellular Calcium Signaling Pathway
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Caption: A diagram showing a simplified Gq-coupled GPCR calcium signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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